molecular formula C24H23N3O2 B11514774 N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide

N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide

Cat. No.: B11514774
M. Wt: 385.5 g/mol
InChI Key: VDKPABSPZVHNPG-UHFFFAOYSA-N
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Description

N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound features a quinazolinone core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with various substituents enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide typically involves the following steps :

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide involves its interaction with specific molecular targets . The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide is unique due to its specific quinazolinone core structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in inhibiting key enzymes involved in disease processes.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[4-[2-(4-ethylphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H23N3O2/c1-3-17-8-10-18(11-9-17)23-26-22-7-5-4-6-21(22)24(29)27(23)20-14-12-19(13-15-20)25-16(2)28/h4-15,23,26H,3H2,1-2H3,(H,25,28)

InChI Key

VDKPABSPZVHNPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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